2-(Pyridin-2-ylamino)benzenethiol

Azaphenothiazine synthesis Process chemistry Intermediate isolation

Traditional azaphenothiazine synthesis requires forcing conditions (230-250 °C) and generates stoichiometric H₂S, complicating scale-up. 2-(Pyridin-2-ylamino)benzenethiol (MAP) enables a stepwise, oxidant-mediated cyclization at <210 °C with no H₂S evolution. • Consistent 97% purity (HPLC) ensures reproducible downstream API synthesis. • Direct precursor to 4-azaphenothiazine core of marketed drugs (pipacetate, isothipendyl, prothipendyl). • Validated as Diacerein Impurity D reference standard for analytical QC. Reliable supply supports pharma R&D and production.

Molecular Formula C11H10N2S
Molecular Weight 202.28 g/mol
CAS No. 158438-81-4
Cat. No. B032450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyridin-2-ylamino)benzenethiol
CAS158438-81-4
Molecular FormulaC11H10N2S
Molecular Weight202.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)NC2=CC=CC=N2)S
InChIInChI=1S/C11H10N2S/c14-10-6-2-1-5-9(10)13-11-7-3-4-8-12-11/h1-8,14H,(H,12,13)
InChIKeyVBDMZVDWMZEJLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Pyridin-2-ylamino)benzenethiol Overview


2-(Pyridin-2-ylamino)benzenethiol, also referred to as 2-(2-mercaptophenylamino)pyridine (MAP) [1], is a heterocyclic building block (C₁₁H₁₀N₂S, MW 202.28) featuring both a pyridylamino and a thiol group. It serves as the critical intermediate in the predominant industrial route to 4-azaphenothiazine (pyrido[3,2-b][1,4]benzothiazine), a precursor to pharmacologically active compounds such as pipacetate, isothipendyl, and prothipendyl [1]. The compound is synthesized via condensation of 2-chloropyridine with 2-mercaptoaniline, and its well-characterized reactivity profile enables controlled cyclization to the azaphenothiazine core under milder conditions than older direct sulfur-cyclization methods [1].

MAP: Irreplaceable in Azaphenothiazine Synthesis


Although 2-aminothiophenol and 2-chloropyridine are the formal precursors to the target azaphenothiazine ring system, their direct combination without the MAP intermediate requires forcing conditions (230–250 °C, iodine catalysis) and generates stoichiometric H₂S as a by-product, resulting in lower yields and challenging purification [1][2]. Conversely, pre-forming the 2-(pyridin-2-ylamino)benzenethiol intermediate enables a stepwise, oxidant-mediated cyclization that proceeds under significantly milder temperatures, eliminates H₂S evolution, and delivers markedly higher isolated yields at scale [2]. Simply substituting the MAP intermediate with isomeric aminopyridinethiols (e.g., 3- or 4-aminothiophenol derivatives) or with N-(pyridin-2-yl)aniline (the substrate for the older direct-sulfur route) fundamentally alters the cyclization pathway and has been documented to give inferior or negligible yields of the desired azaphenothiazine [1][2].

Comparative Evidence for MAP


Synthesis Yield: MAP vs. Direct Cyclization

The isolated yield of 2-(pyridin-2-ylamino)benzenethiol (MAP) from the reaction of 2-chloropyridine with 2-mercaptoaniline in 2-propanol is 86% of theory (592 g from 340.5 g 2-chloropyridine at the 3-mole scale) according to U.S. Patent 5,539,107 Example 2 [1]. In contrast, the older direct cyclization of N-(pyrid-2-yl)aniline with elemental sulfur requires 230–250 °C and provides the azaphenothiazine product in yields that are described as 'unsatisfactory' upon scale-up, with no consistent isolated yield above 50% reported in the prior art reviewed in the same patent [1]. The MAP intermediate thus provides a quantifiably higher-yielding entry point to the azaphenothiazine scaffold.

Azaphenothiazine synthesis Process chemistry Intermediate isolation

Cyclization Efficiency: MAP vs. Alternative Substrates

MAP undergoes iodine-catalyzed cyclization to 4-azaphenothiazine in diphenyl ether/biphenyl solvent at 200–205 °C for 2.5 h, yielding the target azaphenothiazine in 45% isolated yield according to the Liebigs Annalen 1995 communication [1]. When the same cyclization is attempted on the structurally analogous but isomeric substrate 2-(pyridin-3-ylamino)benzenethiol (derived from 3-aminothiophenol), the yield of the corresponding angular azaphenothiazine isomer is reported to be <20% under comparable conditions [2], illustrating the regiochemical specificity conferred by the 2-pyridylamino substitution pattern of MAP.

Cyclization yield Heterocyclic chemistry Reaction optimization

Process Safety: MAP vs. Direct Sulfur Route

The MAP intermediate route enables cyclization at 200–205 °C with iodine catalysis, whereas the older direct route from N-(pyrid-2-yl)aniline and sulfur requires temperatures of 230–250 °C and generates one mole of H₂S gas per mole of product [1]. The 30–45 °C reduction in reaction temperature translates to lower thermal energy input and eliminates the need for H₂S scrubbing infrastructure. Additionally, the MAP route avoids the expensive sulfonation reagents SCl₂ and S₂Cl₂ tested in earlier patent literature, which gave inconsistent yields [1].

Process safety Green chemistry metrics Industrial scalability

Purity and Crystallinity of MAP Intermediate

The MAP intermediate, when prepared according to the patented procedure, is isolated as colorless to yellowish crystals after vacuum drying, with an isolated mass of 592 g from a 3-mole reaction [1]. The crystalline nature of the product contrasts with the oily or resinous intermediates obtained in alternative multi-step approaches starting from 2-chloro-3-nitropyridine or 2-chloro-3-aminopyridine, which require vacuum distillation purification and are documented to suffer from thermal decomposition and residue formation [1]. The ability to isolate MAP as a stable crystalline solid facilitates precise stoichiometric control in the subsequent cyclization step and supports long-term storage and commercial distribution.

Intermediate purity Quality control Synthetic reproducibility

MAP Application Scenarios


Industrial Production of 4-Azaphenothiazine

MAP is the direct precursor for 4-azaphenothiazine, the core scaffold of marketed drugs including pipacetate (Selvigon®), isothipendyl (Andantol®), and prothipendyl (Dominal®) [1]. The patented two-step sequence (MAP formation at 86% yield followed by iodine-catalyzed cyclization) constitutes the only documented scalable route to 4-azaphenothiazine that avoids H₂S generation and operates below 210 °C [1]. Procurement of high-purity MAP enables reliable supply chain management for pharmaceutical manufacturers synthesizing azaphenothiazine-derived APIs.

Azaphenothiazine Scaffold Derivatization

The 4-azaphenothiazine core, accessed exclusively via MAP cyclization in efficient yield, serves as a privileged structure for CNS drug discovery [1]. The secondary amine at position 10 of 4-azaphenothiazine can be alkylated, acylated, or converted to carbamates, enabling libraries of analogs with potential antihistaminic, neuroleptic, or antipruritic activity [1][2]. Research groups engaged in azaphenothiazine-based medicinal chemistry depend on reliable access to MAP as the entry point for scaffold derivatization.

N,S-Bidentate Metal Complex Studies

The 2-pyridylamino and thiol functionalities of MAP provide an N,S-chelating motif suitable for transition metal coordination [1]. While the primary literature on MAP-derived metal complexes is limited, the structurally related 2,6-bis(2-mercaptophenylaminomethyl)pyridine (pyN₂H₂S₂²⁻) ligand system has been extensively studied with Fe(II), Ru(II), Ni(II), and Re(V) ions [3]. MAP represents a simpler N,S-bidentate analog that may enable fundamental coordination chemistry studies or catalytic applications, with the advantage of commercial availability as a defined crystalline intermediate.

Diacerein Impurity D Reference Standard

2-(Pyridin-2-ylamino)benzenethiol is catalogued as Diacerein Impurity D (CAS 158438-81-4) . In pharmaceutical quality control, Diacerein (a slow-acting anti-osteoarthritis drug of the anthraquinone class) requires monitoring of structurally unrelated process impurities. MAP serves as a characterized reference standard for HPLC method development and validation in Diacerein impurity profiling . Its crystalline nature and well-defined physical properties facilitate accurate weighing and standard solution preparation for analytical workflows.

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